4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
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Overview
Description
4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine: is an organic compound that features a morpholine ring and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine typically involves the reaction of 2-methyl-4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
Biology:
- Potential applications in the development of boron-containing drugs due to the unique properties of boronic esters .
Medicine:
Industry:
Mechanism of Action
The mechanism of action for 4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions where the boronic ester acts as a key intermediate .
Comparison with Similar Compounds
- 4-Methoxycarbonylphenylboronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: 4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is unique due to the presence of both a morpholine ring and a boronic ester group.
Properties
Molecular Formula |
C17H26BNO3 |
---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
4-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
InChI |
InChI=1S/C17H26BNO3/c1-13-12-14(18-21-16(2,3)17(4,5)22-18)6-7-15(13)19-8-10-20-11-9-19/h6-7,12H,8-11H2,1-5H3 |
InChI Key |
SLCJBXVQYYOFQB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)C |
Origin of Product |
United States |
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